![molecular formula C21H18Br3N B3338719 Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]- CAS No. 100693-36-5](/img/structure/B3338719.png)
Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-
Overview
Description
Benzenamine, or aminobenzene, is an organic compound with the chemical formula C6H7N. It consists of a benzene ring substituted with an amino group . The compound you mentioned seems to be a derivative of benzenamine, with additional bromomethyl and phenyl groups .
Synthesis Analysis
The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions . For example, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The compound you mentioned likely has a complex structure due to the presence of multiple bromomethyl and phenyl groups attached to the benzenamine core .Chemical Reactions Analysis
Amines, such as benzenamine, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. The presence of bromomethyl and phenyl groups may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of bromine atoms might increase the compound’s density and boiling point .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJOELUFMNZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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